molecular formula C6H4BrN3O B1523980 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 1086064-44-9

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol

Katalognummer B1523980
CAS-Nummer: 1086064-44-9
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: QTBJQRPVGPXKJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol is a chemical compound . It is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include our compound of interest, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents . They have been synthesized using various methods and have been analyzed for their biological activity .

Drug Development

Pyrazolo[3,4-b]pyridines are considered promising substrates for the development of drugs for the treatment of various diseases . Their structural analogs are of particular importance, presenting promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Antagonists of Hormones

These compounds also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . This makes them potential candidates for the development of drugs that can modulate the activity of these hormones.

Medicinally Privileged Structure

Pyrazolo[3,4-b]pyridine is a medicinally privileged structure . A new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives has been achieved by trifluoracetic acid-catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .

Structural Analogs

The structural analogs of pyrazolo[3,4-b]pyridines are of particular importance . They present promising substrates for the development of drugs for the treatment of various diseases .

Wirkmechanismus

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors .

Safety and Hazards

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol can be harmful by inhalation, in contact with skin, and if swallowed .

Zukünftige Richtungen

Pyrazolo[3,4-b]pyridine derivatives, including 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol, have potential for further exploration . They are important for the treatment of cancers caused by continuous activation and overexpression of TRKs . The synthesis methods of these derivatives are still being developed and improved .

Eigenschaften

IUPAC Name

5-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBJQRPVGPXKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol

CAS RN

1086064-44-9
Record name 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 4
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 5
Reactant of Route 5
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 6
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.